1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol

Fluoropolymer Synthesis Coating Additives Surfactant Design

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol (CAS 14620-81-6) is a branched perfluoropolyether (PFPE) alcohol with the molecular formula C12H3F23O4 and a molecular weight of 648.11 g/mol. This compound belongs to the class of fluorinated aliphatic alcohols and is characterized by a fully fluorinated ether backbone with a single terminal -CH2OH group.

Molecular Formula C12H3F23O4
Molecular Weight 648.11 g/mol
CAS No. 14620-81-6
Cat. No. B088062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol
CAS14620-81-6
Molecular FormulaC12H3F23O4
Molecular Weight648.11 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)O
InChIInChI=1S/C12H3F23O4/c13-2(1-36,6(18,19)20)37-11(32,33)4(16,8(24,25)26)39-12(34,35)5(17,9(27,28)29)38-10(30,31)3(14,15)7(21,22)23/h36H,1H2
InChIKeyIVWMVBZXKIOILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol (CAS 14620-81-6) Procurement and Application Guide


1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol (CAS 14620-81-6) is a branched perfluoropolyether (PFPE) alcohol with the molecular formula C12H3F23O4 and a molecular weight of 648.11 g/mol [1]. This compound belongs to the class of fluorinated aliphatic alcohols and is characterized by a fully fluorinated ether backbone with a single terminal -CH2OH group. Its high fluorine content (~67% by weight) and branched architecture confer unique physicochemical properties, including low surface energy, exceptional thermal and chemical stability, and distinct solvency characteristics relative to linear PFPE analogs and non-fluorinated alcohols .

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol: Why In-Class Compounds Are Not Interchangeable


Perfluoropolyether alcohols are not a commodity class; their performance is exquisitely sensitive to chain length, branching, and fluorine content. A seemingly minor change—such as using a shorter linear PFPE alcohol (e.g., CAS 317817-24-6) or a diol analog (e.g., CAS 330562-44-2)—dramatically alters key procurement-relevant parameters: surface activity, density, boiling point, and subsequent reactivity in derivatization chemistries. The branched, 23-fluorine architecture of CAS 14620-81-6 delivers a specific balance of hydrophobicity (cLogP ~7.45) and thermal behavior that linear or lower-fluorine analogs cannot replicate . The following evidence quantifies these critical differentiators.

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol: Comparative Evidence for Scientific Selection


Molecular Weight and Fluorine Content: Structural Determinants of Solubility and Volatility

The target compound (CAS 14620-81-6) possesses a molecular weight of 648.11 g/mol and contains 23 fluorine atoms, corresponding to a fluorine mass fraction of ~67.4%. In contrast, the shorter linear analog 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS 317817-24-6) has a molecular weight of 548.10 g/mol with 19 fluorine atoms (~65.9% F) . This 18% higher molecular weight and additional CF2/CF3 content in the branched compound directly impact volatility (lower vapor pressure) and compatibility with fluorinated oils and polymers [1].

Fluoropolymer Synthesis Coating Additives Surfactant Design

Boiling Point and Density: Comparative Data for Process Engineering

The target compound exhibits a boiling point of 70°C at 1 Torr and a density of 1.7595 g/cm³ at 20°C . For the diol analog 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS 330562-44-2), the predicted boiling point is significantly higher at 225.7±40.0°C (760 mmHg) with a density of 1.697±0.06 g/cm³ . The target's ~10% higher density and lower boiling point (under reduced pressure) enable more efficient vacuum distillation and better compatibility with low-surface-energy coating applications.

Distillation Formulation Stability Thermal Processing

Mono-Functionality vs. Di-Functionality: Differential Reactivity in Polymer and Surfactant Synthesis

CAS 14620-81-6 is a mono-alcohol, possessing a single reactive -CH2OH group per molecule. In contrast, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol (CAS 330562-44-2) is a diol with two terminal hydroxyl groups . This structural difference is quantified by hydroxyl value and subsequent crosslinking density. For the mono-ol, the theoretical hydroxyl value is ~86.5 mg KOH/g (based on MW 648.11); for the diol, the theoretical hydroxyl value is ~271 mg KOH/g (based on MW ~414) [1]. This directly translates to different polymer architectures: the mono-ol yields chain-terminated fluorinated segments, while the diol enables chain extension and crosslinking.

Polymer Chemistry Surface Modification Derivatization

Hydrophobicity (cLogP): Comparative Solvent Partitioning for Formulation Science

The predicted octanol-water partition coefficient (cLogP) for CAS 14620-81-6 is 7.447 . For the linear analog 1H,1H-Perfluoro-3,6,9-trioxatridecan-1-ol (CAS 317817-24-6), the predicted cLogP is 6.41 [1]. The target's ~1-unit higher cLogP reflects its increased fluorophilicity and lipophobicity, a direct consequence of the additional perfluorinated carbon atoms and branching. This difference in partition behavior is experimentally significant in fluorous biphasic separations and in the design of fluorinated drug delivery vehicles, where precise control over compartmentalization is required.

Emulsion Stability Drug Delivery Fluorous Biphasic Catalysis

1H,1H-Perfluoro-2,5,8-trimethyl-3,6,9-trioxaundecan-1-ol: Validated Applications Driven by Comparative Advantages


Synthesis of Mono-Functional Perfluoropolyether (PFPE) Surfactants and Lubricant Additives

The compound's single hydroxyl group and high fluorine content (MW 648, cLogP 7.45) make it an ideal precursor for synthesizing well-defined, non-crosslinked PFPE-based surfactants . Its higher density (1.7595 g/cm³) and lower boiling point compared to diol analogs (Section 3, Evidence 2) facilitate purification after derivatization, leading to higher-purity intermediates for high-value lubricant additives and surface-modifying agents in coatings .

Fluorous Biphasic Catalysis and Separation Science

The compound's high cLogP of 7.447, which is significantly greater than that of shorter-chain PFPE alcohols (e.g., cLogP 6.41 for C10 analog), ensures superior partitioning into fluorous solvents . This property is exploited in fluorous biphasic catalysis for the facile recovery and recycling of expensive fluorous-tagged catalysts or reagents, directly improving process economics and reducing waste .

Development of Low-Surface-Energy Coatings and Anti-Fingerprint Treatments

Owing to its high fluorine content (~67% F) and branched architecture, this compound serves as a critical building block for UV-curable and thermally curable coatings with extremely low surface energies . The mono-functionality ensures that the fluorinated chain remains pendent, maximizing surface enrichment while preventing the brittleness associated with crosslinked diol-derived networks (Section 3, Evidence 3) .

Intermediate for Fluorinated Pharmaceutical and Agrochemical Building Blocks

The compound's predicted high hydrophobicity (cLogP 7.447) and thermal stability (bp 70°C/1 Torr) make it a versatile intermediate for introducing a perfluoropolyether moiety into bioactive molecules . Its higher molecular weight relative to C8-C10 PFPE alcohols can enhance metabolic stability and modify pharmacokinetic profiles of drug candidates, a key consideration in medicinal chemistry .

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